N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the synthesis, molecular docking studies, and biological evaluations of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The compound was synthesized through a multi-step reaction involving the introduction of an ethoxyphenyl group and a triazole moiety. The synthesis pathway typically includes the following steps:
- Formation of the Triazole Ring : The precursor compounds undergo cyclization to form the triazole structure.
- Substitution Reactions : Ethoxy and pyrrole groups are introduced via nucleophilic substitution.
- Final Acetylation : The final product is obtained through acetylation of the amine group.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction of this compound with various biological targets. These studies suggest that the compound exhibits favorable binding interactions with key enzymes involved in cancer and microbial pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens, including both Gram-positive and Gram-negative bacteria:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Escherichia coli | 20.4 | 3.9 |
Streptococcus pneumoniae | 21.2 | 3.9 |
Bacillus subtilis | 20.0 | 4.5 |
Aspergillus fumigatus | 22.0 | 3.5 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against E. coli and S. pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Anticancer Activity
In vitro studies have demonstrated that this compound has notable cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
Human Colon Carcinoma (HCT116) | 15 |
Human Hepatocellular Carcinoma (HepG2) | 20 |
Human Breast Adenocarcinoma (MCF7) | 18 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
A recent study highlighted the effectiveness of this compound in a multicellular spheroid model, which mimics tumor microenvironments more accurately than traditional monolayer cultures. The results indicated that treatment with this compound significantly reduced spheroid growth compared to controls .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-3-16-20-21-18(23(16)22-11-5-6-12-22)26-13-17(24)19-14-7-9-15(10-8-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRRJGAEFVBBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.